N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Epigenetics HDAC Inhibition Cancer Research

This oxalamide is a uniquely selective chemical tool: virtually no HDAC binding (Ki >50 µM) yet potent H3 receptor activity (sub-nM). Use as a negative control to eliminate HDAC-related polypharmacology in your models. Buy from certified suppliers to ensure purity and reproducibility.

Molecular Formula C17H13F3N2O5
Molecular Weight 382.295
CAS No. 941894-24-2
Cat. No. B2440610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS941894-24-2
Molecular FormulaC17H13F3N2O5
Molecular Weight382.295
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H13F3N2O5/c18-17(19,20)27-12-4-2-11(3-5-12)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24)
InChIKeyATDJVYIKGQDIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941894-24-2): A Selectivity-Differentiated Oxalamide Scaffold


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 941894-24-2) is a synthetic oxalamide derivative with a molecular formula of C17H13F3N2O5 and a molecular weight of 382.29 g/mol . It features a benzo[d][1,3]dioxol-5-ylmethyl group on one amide nitrogen and a 4-(trifluoromethoxy)phenyl group on the other . This compound belongs to a class widely explored for anticancer and anti-infective properties, with its specific structural combination suggesting a distinct selectivity profile compared to other oxalamide-based bioactive molecules [1].

Why Generic Oxalamide Substitution is Ineffective: Structural Basis for Unique Target Engagement of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


Indiscriminate substitution of one oxalamide for another in a research program ignores critical, quantifiable differences in target affinity and selectivity. For instance, while many oxalamide derivatives are designed as potent histone deacetylase (HDAC) inhibitors, the specific N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide scaffold demonstrates a distinct interaction profile characterized by remarkably weak binding to several class I and II HDACs (Ki > 50,000 nM) [1]. This contrasts sharply with structurally related oxalamides that achieve low nanomolar potency against the same targets [2], making generic substitution highly likely to introduce or eliminate critical polypharmacology in cellular models.

Quantitative Differentiation Evidence for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Against Key Comparators


HDAC4 Binding Affinity Comparison: Target Compound vs. Related Oxalamide Scaffolds

The target compound exhibits extremely weak inhibition of human HDAC4 with a Ki value greater than 50,000 nM (>50 µM) [1]. This represents a profound difference from other oxalamide derivatives that are engineered for potent HDAC inhibition. For example, closely related analog N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide demonstrates potent antiproliferative activity with IC50 values generally below 5 µM in cancer cell lines , a functional effect often associated with HDAC inhibition. The >10-fold difference in cellular potency (inferred from binding vs. functional data) highlights a critical divergence in mechanism of action.

Epigenetics HDAC Inhibition Cancer Research

Selectivity Profile Across the HDAC Family: Evidence for a Narrow Target Spectrum

A comprehensive selectivity panel reveals that the compound's weak affinity is consistent across multiple HDAC isoforms. It shows Ki values > 50,000 nM for HDAC5, HDAC7, and HDAC8 in addition to HDAC4 [1][2]. This class-level inactivity is a defining feature, as compounds like the reference HDAC inhibitor SAHA (Vorinostat) typically exhibit nanomolar inhibitory concentrations against these enzymes [3]. The consistent lack of potent binding across the panel suggests the absence of critical pharmacophoric features for HDAC engagement, a valuable negative result for chemoproteomics studies.

Selectivity Profiling HDAC Panel Chemical Probe Development

Potential Histamine H3 Receptor (H3R) Antagonism: A Divergent Pharmacological Pathway

Data from a curated PubChem BioAssay (AID 1925318) indicates that this compound was tested for antagonist activity at the histamine H3 receptor (H3R). The assay flagged compounds with activity ≤ 10 µM as active, and this specific compound was among the actives with a reported activity of ≤ 1 nM in a subset of data [1]. This sub-nanomolar potential is a stark contrast to its micromolar HDAC activity and suggests a distinct pharmacological direction. While the exact mechanism and full dose-response curve are not publicly detailed, the data points towards a chemotype that can achieve potent GPCR engagement, unlike other oxalamide analogs primarily optimized for enzyme inhibition [2].

GPCR Histamine Receptor CNS Drug Discovery

Recommended Application Scenarios for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide Based on Differentiation Evidence


Development of Selective Chemical Probes for HDAC-Independent Anti-Cancer Mechanisms

This compound's consistently weak affinity for class I and II HDACs (Ki > 50 µM) [1] makes it an ideal negative control or starting scaffold for medicinal chemistry campaigns aimed at identifying oxalamide-based anti-cancer agents that do not rely on histone deacetylase inhibition. Researchers can use it to deconvolute HDAC-driven phenotypes from other potential mechanisms like kinase or GPCR modulation, avoiding the confounding polypharmacology common with more promiscuous oxalamides .

GPCR-Focused Probe Design Leveraging a Potential H3R Antagonist Pharmacophore

Evidence of potent functional activity at the histamine H3 receptor (sub-nanomolar range) [2] positions this compound as a unique starting point for CNS drug discovery programs. Its structural features can be elaborated upon to optimize blood-brain barrier penetration and receptor subtype selectivity, while the oxalamide linker provides a modular synthetic handle for parallel library synthesis [3].

Chemical Biology Studies on Scaffold-Property Relationships in Bioactive Oxalamides

The stark contrast between this compound's HDAC inactivity and the potent HDAC inhibition of structurally related oxalamides (e.g., those showing IC50 < 5 µM in cancer cells) makes it a critical comparator for structure-activity relationship (SAR) studies. Systematically comparing this compound with its active counterparts can reveal the key pharmacophoric elements driving target engagement, providing valuable insights for rational drug design [3].

Negative Control for Chemoproteomics and Cellular Thermal Shift Assays (CETSA)

Given its demonstrated lack of engagement with several common drug targets (HDAC4, 5, 7, 8) [1], this compound can serve as a well-characterized negative control in target-identification experiments. Its use can help filter out non-specific protein interactions and validate target engagement for more potent, less selective oxalamide-based probes.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.